2,1,3-Benzoselenadiazol-4-amine

Übersicht

Beschreibung

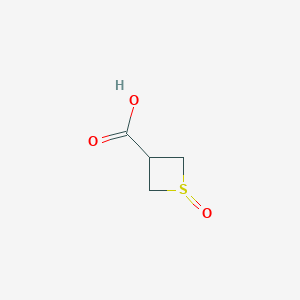

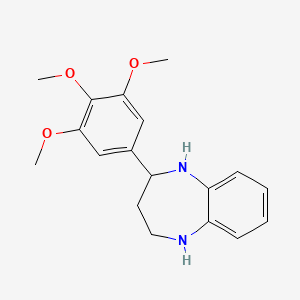

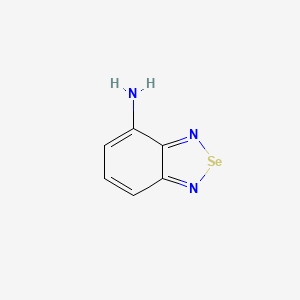

2,1,3-Benzoselenadiazol-4-amine is an organic compound with the molecular formula C6H5N3Se . It has an average mass of 198.084 Da and a monoisotopic mass of 198.964874 Da .

Synthesis Analysis

The synthesis of this compound involves the reduction of readily available 4-nitrobenzothiadiazole with SnCl2·2H2O to afford 1,2,3-triaminobenzene dihydrochloride . This compound, upon treatment with an aqueous SeO2 solution, provides the desired amine .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with a selenadiazole ring . The compound has a selenium atom, three nitrogen atoms, and six carbon atoms in its structure .Chemical Reactions Analysis

The Gould-Jacobs reaction is applied to this compound, leading to the formation of (benzoselenadiazol-4-ylamino)methylene derivatives . Thermal cyclization of these derivatives under Gould-Jacobs reaction conditions gives angularly annelated 7-substituted selenadiazoloquinolones .Wissenschaftliche Forschungsanwendungen

Synthesis Methods

- Bella et al. (2010) described an effective method for synthesizing 4-amino-2,1,3-benzoselenadiazole, which includes the reduction of 4-nitrobenzothiadiazole with SnCl2·2H2O. This method provides a basis for the synthesis of various derivatives of benzoselenadiazol-4-amine, which were tested for antimicrobial activity (Bella, Schultz, Milata, Konarikova, & Breza, 2010).

Kinetic Studies and Reactivity

- Salah et al. (2017) conducted kinetic studies on the nucleophilic addition reactions of N1-methyl-4-nitro-2,1,3-benzoselenadiazolium tetrafluoroborate with aliphatic amines. This study provides insights into the electrophilicity and reactivity of benzoselenadiazolium cations, valuable for further chemical synthesis and applications (Salah, Boubaker, & Goumont, 2017).

Photocatalytic Activity

- Zhang et al. (2016) synthesized a zirconium(IV)-based metal-organic framework containing benzoselenadiazole, which showed highly efficient and recyclable photocatalytic activity for aerobic cross-dehydrogenative coupling reactions. This research highlights the potential use of benzoselenadiazole in photocatalytic applications (Zhang, Li, Zhang, Lu, Lu, Wang, Zhao, & Wang, 2016).

Novel Syntheses of Derivatives

- Elmaaty (2008) reported the first synthesis of selenadiazolo[3,4-i] benzazepine derivatives from 5-methyl-4-nitro-2,1,3-benzoselenadiazole. This study expands the range of available benzoselenadiazole derivatives for potential applications in various fields (Elmaaty, 2008).

Modulation of Photoluminescence Properties

- Idris et al. (2018) developed a methodology for the synthesis of various derivatives of 2,1,3-benzoselenadiazole, enabling the modulation of fluorescence wavelength. This research is significant for the development of materials with specific photoluminescent properties (Idris, Tannoux, Derridj, Dorcet, Boixel, Guerchais, Soulé, & Doucet, 2018).

NMR Spectroscopic Studies

- Khetrapal and Kunwar (1981) derived the vibrationally corrected structure of 2,1,3-benzoselenadiazole from its proton NMR spectrum. This research provides valuable structural information for understanding the compound’s properties and reactions (Khetrapal & Kunwar, 1981).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It’s known that similar compounds interact with monoamine transporters

Mode of Action

It’s suggested that it might interact with its targets, causing changes in the cellular environment . More research is required to understand the specific interactions and the resulting changes.

Pharmacokinetics

It’s suggested that it has high GI absorption and it’s an inhibitor of CYP1A2 and CYP3A4 These properties could impact its bioavailability

Result of Action

It’s suggested that it might have antimicrobial activity . .

Biochemische Analyse

Biochemical Properties

2,1,3-Benzoselenadiazol-4-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP3A4 . These interactions suggest that this compound can influence the metabolism of other compounds processed by these enzymes. Additionally, its high gastrointestinal absorption and moderate water solubility make it a viable candidate for further biochemical studies .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain transcription factors, leading to changes in gene expression patterns . This modulation can result in altered cellular metabolism, impacting processes such as glycolysis and oxidative phosphorylation . Furthermore, this compound has demonstrated antimicrobial activity against a panel of bacteria and fungi, indicating its potential as an antimicrobial agent .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It binds to the active sites of enzymes, inhibiting their activity. For instance, its inhibition of cytochrome P450 enzymes occurs through binding to the heme group, preventing the enzyme from metabolizing other substrates . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to downstream effects on cellular processes and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity . These temporal effects highlight the importance of considering the stability and longevity of the compound in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of dosage optimization in therapeutic applications and experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds . The compound can undergo phase I and phase II metabolic reactions, including oxidation and conjugation, leading to the formation of various metabolites . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is known to be highly absorbed in the gastrointestinal tract but does not readily cross the blood-brain barrier . It can accumulate in certain tissues, influencing its overall distribution and bioavailability . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Its localization is influenced by specific targeting signals and post-translational modifications, directing it to particular cellular compartments . These localization patterns are critical for understanding the compound’s mechanism of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

2,1,3-benzoselenadiazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3Se/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPSPYVQQELOQOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=N[Se]N=C2C(=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3Se | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301303557 | |

| Record name | 2,1,3-Benzoselenadiazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301303557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

767-65-7 | |

| Record name | 2,1,3-Benzoselenadiazol-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=767-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,1,3-Benzoselenadiazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301303557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZO(1,2,5)SELENADIAZOL-4-YLAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B3153772.png)

![Methyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B3153777.png)

![3-[(Tert-butoxy)carbonyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B3153801.png)